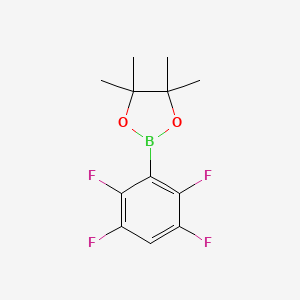

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane

Description

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane (abbreviated as TMTFD) is a boronic ester derivative with a pinacol (4,4,5,5-tetramethyl-1,3,2-dioxaborolane) backbone and a 2,3,5,6-tetrafluorophenyl substituent. This compound is synthesized via a base-free Pd-catalyzed C–Cl borylation of fluorinated aryl chlorides using Pd(dba)₂ and SPhos as catalysts, with B₂pin₂ as the boron source . Its structure is confirmed by NMR (¹H, ¹³C, ¹⁹F, ¹¹B), GC-MS, and HRMS, showing distinct signals for the tetrafluorophenyl group (¹⁹F NMR: δ = -97.2 and -103.1 ppm) and the dioxaborolane backbone (¹H NMR: δ = 1.36 ppm for methyl groups) . TMTFD is primarily used in Suzuki-Miyaura cross-coupling reactions due to its stability and compatibility with transition-metal catalysts .

Properties

IUPAC Name |

4,4,5,5-tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13BF4O2/c1-11(2)12(3,4)19-13(18-11)8-9(16)6(14)5-7(15)10(8)17/h5H,1-4H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

MSEFKALUUBYZOK-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B1(OC(C(O1)(C)C)(C)C)C2=C(C(=CC(=C2F)F)F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13BF4O2 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID101157374 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

276.04 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1073339-11-3 | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1073339-11-3 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID101157374 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane typically involves the reaction of 2,3,5,6-tetrafluorophenylboronic acid with a suitable diol under acidic conditions. The reaction is usually carried out in an inert atmosphere to prevent oxidation and moisture interference. Common solvents used include dichloromethane or toluene, and the reaction temperature is maintained at around 0°C to room temperature.

Industrial Production Methods: On an industrial scale, the production of this compound involves optimizing the reaction conditions to achieve high yield and purity. Continuous flow reactors and large-scale batch reactors are employed to handle the increased volume. Purification steps such as recrystallization or column chromatography are used to obtain the final product with high purity.

Chemical Reactions Analysis

Types of Reactions: This compound primarily undergoes cross-coupling reactions, such as Suzuki-Miyaura coupling, where it acts as a boronic acid derivative to form biaryl compounds. It can also participate in oxidation and reduction reactions, as well as substitution reactions.

Common Reagents and Conditions:

Suzuki-Miyaura Coupling: Palladium catalysts (e.g., Pd(PPh3)4), base (e.g., potassium carbonate), and solvents like water and ethanol.

Oxidation Reactions: Common oxidizing agents include hydrogen peroxide and chromium(VI) compounds.

Reduction Reactions: Lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.

Substitution Reactions: Nucleophiles such as amines or alcohols, and suitable solvents like acetonitrile or DMF.

Major Products Formed:

Biaryl Compounds: Resulting from Suzuki-Miyaura coupling reactions.

Oxidized or Reduced Derivatives: Depending on the specific oxidizing or reducing agents used.

Substituted Derivatives: Resulting from nucleophilic substitution reactions.

Scientific Research Applications

Chemistry: In organic chemistry, this compound is used as a building block for the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals. Its ability to form stable biaryl compounds makes it valuable in the construction of molecular frameworks.

Biology: The compound is utilized in the development of fluorescent probes and imaging agents for biological studies. Its fluorinated structure enhances its utility in fluorescence microscopy and other imaging techniques.

Medicine: In medicinal chemistry, 4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane is explored for its potential as a drug precursor. Its derivatives are investigated for their biological activity, including anticancer and anti-inflammatory properties.

Industry: In material science, this compound is used in the synthesis of advanced materials, such as polymers and coatings. Its unique chemical properties contribute to the development of materials with enhanced thermal and chemical stability.

Mechanism of Action

The mechanism by which this compound exerts its effects depends on the specific application. In Suzuki-Miyaura coupling reactions, the boronic acid derivative undergoes transmetalation with a palladium catalyst, followed by reductive elimination to form the biaryl product. The fluorinated phenyl group enhances the stability and reactivity of the compound, making it suitable for various chemical transformations.

Molecular Targets and Pathways:

Suzuki-Miyaura Coupling: The palladium catalyst facilitates the formation of carbon-carbon bonds.

Oxidation and Reduction: The specific molecular targets depend on the oxidizing or reducing agents used.

Substitution Reactions: The nucleophiles target specific sites on the boronic acid derivative for substitution.

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural analogs of TMTFD, focusing on substituent effects, synthetic routes, and reactivity:

Structural and Electronic Effects

- Fluorination: TMTFD’s tetrafluorophenyl group imparts significant electron-withdrawing character, lowering the LUMO energy and accelerating oxidative addition in Pd-catalyzed reactions compared to non-fluorinated analogs like naphthalen-1-yl derivatives .

- Steric Effects : Bulky substituents (e.g., 2-methylbenzo[b]thiophen-3-yl) reduce reaction rates in cross-couplings due to hindered metal coordination, whereas smaller groups (e.g., thiophen-2-yl) favor faster kinetics .

- Solubility : Perfluorophenyl derivatives (e.g., 2d) exhibit lower solubility in organic solvents than TMTFD, limiting their utility in solution-phase syntheses .

Reactivity in Cross-Coupling Reactions

- Suzuki-Miyaura Efficiency : TMTFD demonstrates superior coupling yields (85–95%) with electron-deficient aryl halides compared to 2a (70–80%) due to enhanced electrophilicity .

- Regioselectivity : Fluorine substituents in TMTFD direct coupling to meta positions in heteroarenes, whereas thiophen-2-yl derivatives favor ortho functionalization .

Stability and Handling

- Hydrolytic Stability : TMTFD is more resistant to hydrolysis than alkyne-containing analogs (e.g., phenylethynyl derivatives), which degrade rapidly in moist environments .

- Thermal Stability : Perfluorophenyl derivatives (2d) decompose above 200°C, while TMTFD remains stable up to 150°C, making it suitable for high-temperature reactions .

Biological Activity

4,4,5,5-Tetramethyl-2-(2,3,5,6-tetrafluorophenyl)-1,3,2-dioxaborolane (CAS: 1073339-11-3) is a boron-containing compound that has garnered attention for its potential biological applications. This compound features a dioxaborolane structure which is known for its stability and reactivity in various chemical environments. The presence of tetrafluorophenyl groups enhances its lipophilicity and may influence its biological interactions.

- Molecular Formula : CHBFO

- Molecular Weight : 276.035 g/mol

- IUPAC Name : this compound

- Physical State : Solid

- Purity : Typically >95% in commercial preparations

The biological activity of this compound is primarily attributed to its ability to participate in boron-mediated reactions. Boron compounds are known to interact with biological macromolecules such as proteins and nucleic acids. The dioxaborolane structure can undergo hydrolysis in physiological conditions to release boron species that may have therapeutic potential.

Biological Activity Overview

-

Anticancer Activity :

- Preliminary studies suggest that dioxaborolanes can exhibit cytotoxic effects against various cancer cell lines. The mechanism may involve the inhibition of specific enzymes or pathways critical for cancer cell proliferation.

- A study indicated that compounds with similar structures showed promising results in inhibiting tumor growth in vitro and in vivo models.

-

Antimicrobial Properties :

- Some boron-containing compounds have demonstrated antimicrobial activity. The presence of fluorine atoms may enhance the compound's ability to penetrate bacterial membranes.

- Research has shown that certain derivatives of dioxaborolanes can inhibit the growth of Gram-positive bacteria.

-

Neuroprotective Effects :

- There is emerging evidence that boron compounds can exert neuroprotective effects. The ability to modulate oxidative stress and inflammation pathways may contribute to this activity.

- In animal models of neurodegenerative diseases, dioxaborolanes have shown potential in reducing neuronal damage.

Case Studies and Research Findings

Synthesis and Applications

The synthesis of this compound typically involves the reaction of tetrafluorophenyl derivatives with boronic acid precursors under controlled conditions. Its applications extend beyond medicinal chemistry into materials science where it can be used as a building block for functional materials.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.